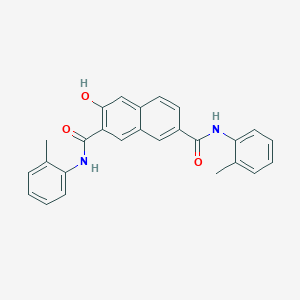
Sulfurous acid--guanidine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurous acid–guanidine (1/1) is a compound formed by the combination of sulfurous acid and guanidine in a 1:1 molar ratio Sulfurous acid is a weak and unstable acid, while guanidine is a strong organic base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid–guanidine (1/1) typically involves the reaction of sulfurous acid with guanidine. One common method is to dissolve guanidine in water and then slowly add sulfur dioxide gas to the solution. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of sulfurous acid–guanidine (1/1).
Industrial Production Methods
Industrial production of sulfurous acid–guanidine (1/1) may involve more efficient and scalable methods. One approach is to use a continuous flow reactor where sulfur dioxide gas is bubbled through an aqueous solution of guanidine. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Sulfurous acid–guanidine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form guanidine sulfate and sulfuric acid.
Reduction: Under certain conditions, it can be reduced to form guanidine and sulfur dioxide.
Substitution: The compound can participate in substitution reactions where the sulfurous acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols. These reactions are usually performed in organic solvents under reflux conditions.
Major Products
Oxidation: Guanidine sulfate and sulfuric acid.
Reduction: Guanidine and sulfur dioxide.
Substitution: Depending on the nucleophile, products can include guanidine derivatives with different functional groups.
Scientific Research Applications
Sulfurous acid–guanidine (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent for certain diseases, particularly those involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of sulfurous acid–guanidine (1/1) involves its ability to donate and accept protons, making it a versatile acid-base catalyst. The guanidine moiety can form hydrogen bonds with various substrates, facilitating chemical transformations. Additionally, the sulfurous acid component can participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Sulfurous acid–guanidine (1/1) can be compared with other guanidine-based compounds, such as:
Guanidine hydrochloride: A strong organic base used in protein denaturation and as a reagent in organic synthesis.
Guanidine carbonate: Used as a precursor in the synthesis of other guanidine derivatives.
Guanidine nitrate: An oxidizing agent used in pyrotechnics and as a propellant.
Properties
CAS No. |
142384-09-6 |
|---|---|
Molecular Formula |
CH7N3O3S |
Molecular Weight |
141.15 g/mol |
IUPAC Name |
guanidine;sulfurous acid |
InChI |
InChI=1S/CH5N3.H2O3S/c2-1(3)4;1-4(2)3/h(H5,2,3,4);(H2,1,2,3) |
InChI Key |
GZBKCIJLEXDUOL-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)N.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


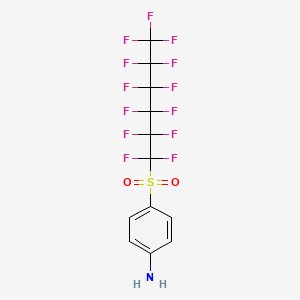

![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
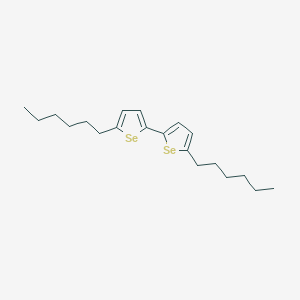

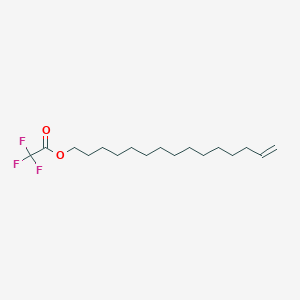
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
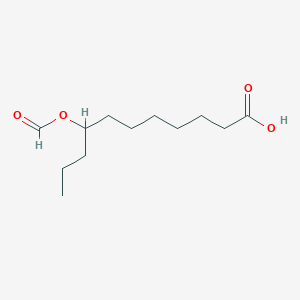
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
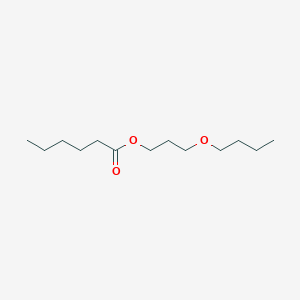
![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
